3-(3,5-Dimethylphenyl)prop-2-yn-1-ol

Description

Contextualization of Alkynol Architectures in Organic Synthesis

Alkynols, organic compounds containing both an alkyne (C≡C triple bond) and an alcohol (-OH) functional group, are pivotal intermediates in chemical synthesis. bldpharm.com Their utility stems from the dual reactivity offered by these two functional groups. The alkyne moiety can participate in a wide array of transformations, including hydrogenation to form alkanes or alkenes, hydration to yield ketones or aldehydes, and various coupling reactions to form new carbon-carbon bonds. epa.govsielc.com The alcohol group, meanwhile, can be oxidized or serve as a nucleophile or leaving group after conversion.

The synthesis of alkynols can be achieved through methods such as the alkynylation of carbonyl compounds, where an acetylide anion attacks a ketone or aldehyde. bldpharm.com Terminal alkynes, in particular, possess a relatively acidic proton, which can be removed to form a potent carbon nucleophile known as an acetylide ion. epa.govsielc.com This ion is crucial for building more complex carbon skeletons. sielc.comsigmaaldrich.com Furthermore, alkynols are utilized as starting materials for creating organometallic complexes, which are valuable in catalytic processes. fishersci.ca The ability to transform the alkyne and alcohol functionalities independently or in concert provides chemists with a powerful tool for constructing complex molecular architectures from simpler precursors. sigmaaldrich.com

Significance of Aryl-Substituted Alkynes in Medicinal and Materials Science Precursors

When an alkyne is attached to an aryl (aromatic ring) system, the resulting aryl-substituted alkyne gains properties that make it highly valuable in both medicinal chemistry and materials science. In medicinal chemistry, the linear and rigid geometry of the alkyne group can act as a stable linker or a pharmacophore that interacts with biological targets. lookchem.com For instance, aryl-substituted alkynes have been investigated as components of inhibitors for enzymes like the SARS-CoV-2 main protease. lookchem.com The aryl portion of the molecule allows for fine-tuning of electronic and steric properties, which can enhance binding affinity and pharmacokinetic profiles. The synthesis of complex heterocyclic systems, which are of great interest in medicinal chemistry, often employs aryl alkyne precursors. sigmaaldrich.com

In materials science, the rigidity and electronic conjugation of the aryl-alkyne scaffold are highly desirable. These structures are precursors to polyynes, which are chains of alternating single and triple bonds that exhibit high conductivity, making them promising for use as molecular wires in nanotechnology. nih.gov Aryl-substituted alkynes are also key components in the synthesis of organosilicon compounds, which have broad applications in both pharmaceuticals and advanced materials. sigmaaldrich.com The unique electronic and physical properties of aryl alkynes make them fundamental building blocks for a new generation of functional materials and therapeutics.

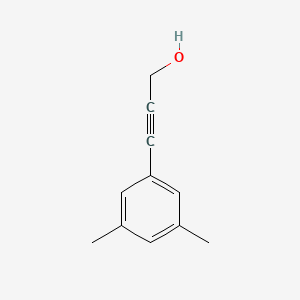

Structural Elucidation and Naming Convention of 3-(3,5-Dimethylphenyl)prop-2-yn-1-ol

The systematic IUPAC name, this compound, precisely describes the molecule's structure. The nomenclature can be deconstructed as follows:

prop- : Indicates a principal chain of three carbon atoms.

-2-yn- : Specifies a carbon-carbon triple bond (an alkyne) located at the second carbon position of the chain.

-1-ol : Denotes an alcohol (hydroxyl, -OH) group attached to the first carbon of the chain.

3-(3,5-Dimethylphenyl)- : Describes a substituent attached to the third carbon of the propane (B168953) chain. This substituent is a phenyl (benzene) ring which itself is substituted with two methyl (-CH₃) groups at its 3rd and 5th positions.

The combination of these components defines a propargyl alcohol derivative where the terminal carbon of the propyne (B1212725) unit is bonded to a 3,5-dimethyl-substituted benzene (B151609) ring.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 635752-00-0 | bldpharm.com |

| Molecular Formula | C₁₁H₁₂O | lookchem.com |

| Molecular Weight | 160.21 g/mol | lookchem.com |

| Note: Data is for the isomeric compound 3-(2,5-dimethylphenyl)prop-2-yn-1-ol, which has an identical molecular formula and weight. |

Overview of Research Trajectories for this compound and Related Scaffolds

While specific research focusing exclusively on this compound is not extensively documented in broad literature, the research trajectories for its constituent parts and closely related scaffolds are well-established. The 3,5-dimethylphenyl motif is a common feature in various areas of chemical research. For example, derivatives like 2-(3,5-dimethylphenyl)tryptamine have been synthesized and evaluated for their binding affinity to the gonadotropin-releasing hormone (GnRH) receptor, indicating the utility of this substitution pattern in designing receptor antagonists. chemicalbook.com Similarly, N-(3,5-dimethylphenyl) substituted compounds serve as precursors for the synthesis of complex heterocyclic molecules like tetrahydro-pyridones. nih.gov

Furthermore, the 3,5-dimethylphenyl group is a key structural component in the synthesis of important pharmaceutical agents. The anti-HIV drug rilpivirine, a potent non-nucleoside reverse transcriptase inhibitor, is synthesized from an intermediate containing a 4-amino-3,5-dimethylphenyl group. This demonstrates the value of the dimethylphenyl scaffold in developing bioactive compounds. The reactivity of the aryl-alkynol portion of the molecule would likely follow established synthetic routes such as transition metal-catalyzed coupling reactions (e.g., Sonogashira, Heck), hydroarylation, and cyclization reactions to generate diverse molecular frameworks. lookchem.com

Aims and Scope of Current Academic Investigations Pertaining to this compound

The primary aims of academic investigations involving scaffolds like this compound are centered on its application as a versatile chemical intermediate. The scope of this research can be summarized into several key objectives:

Synthesis of Novel Bioactive Molecules: Researchers aim to use this compound as a starting material to synthesize new chemical entities for biological screening. The 3,5-dimethyl substitution pattern can provide specific steric bulk and electronic properties that may enhance interaction with biological targets, such as G-protein coupled receptors or enzymes. chemicalbook.com

Development of Complex Heterocycles: The propargyl alcohol functionality is a well-known precursor for a variety of cyclization reactions. A major goal is to exploit this reactivity to construct novel heterocyclic ring systems, which form the core of many pharmaceuticals. nih.gov

Precursors for Advanced Materials: The rigid aryl-alkyne backbone is an ideal candidate for incorporation into polymers and other materials. Investigations may focus on polymerizing this monomer or using it to construct well-defined oligomers with potential applications in electronics or materials science. nih.gov

Elaboration into Pharmaceutical Targets: Given the presence of the dimethylphenyl moiety in existing drugs like rilpivirine, a key aim is to utilize this compound as a building block in the total synthesis of known pharmaceuticals or their next-generation analogues. The compound offers a strategic starting point for introducing the required aryl fragment while providing a reactive handle (the alkynol group) for subsequent chemical transformations.

Properties

IUPAC Name |

3-(3,5-dimethylphenyl)prop-2-yn-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-9-6-10(2)8-11(7-9)4-3-5-12/h6-8,12H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFULTQAPOJNGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C#CCO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 3,5 Dimethylphenyl Prop 2 Yn 1 Ol

Retrosynthetic Analysis and Key Disconnections for 3-(3,5-Dimethylphenyl)prop-2-yn-1-ol

Retrosynthetic analysis is a powerful strategy for devising synthetic routes. For this compound, the most logical and widely employed disconnection is at the C(sp)-C(sp²) bond, which links the alkyne unit to the aromatic ring.

This primary disconnection breaks the target molecule into two key synthons:

A 3,5-dimethylphenyl cation or a related electrophilic equivalent.

A prop-2-yn-1-ol anion or a nucleophilic equivalent.

In the context of a forward synthesis, these synthons correspond to readily available starting materials. The 3,5-dimethylphenyl group is typically sourced from an aryl halide, such as 1-bromo-3,5-dimethylbenzene or 1-iodo-3,5-dimethylbenzene . The three-carbon alcohol component is derived directly from propargyl alcohol .

This retrosynthetic pathway points directly to a cross-coupling reaction as the key bond-forming step. The most prominent and effective method for this transformation is the Sonogashira cross-coupling reaction , which catalytically joins an aryl halide with a terminal alkyne. mdpi.comnobelprize.org This approach is highly convergent and benefits from the commercial availability of both coupling partners.

graph TD A["this compound"] -->|C(sp)-C(sp²) Disconnection| B{"3,5-Dimethylphenyl Synthon + Propargyl Alcohol Synthon"}; B --> C["Forward Synthesis: Sonogashira Coupling"]; D["1-Halo-3,5-dimethylbenzene"] --> C; E["Propargyl Alcohol"] --> C; C --> A;

Development of Novel Catalytic Approaches for C-C Bond Formation

The formation of the aryl-alkyne C-C bond is the cornerstone of the synthesis of this compound. Research has focused on developing highly efficient and robust catalytic systems, primarily centered around palladium and copper.

The Sonogashira reaction is the preeminent palladium-catalyzed method for forging C(sp²)-C(sp) bonds. nobelprize.org The classic protocol involves a dual catalytic system comprising a palladium(0) complex and a copper(I) salt. mdpi.com

The catalytic cycle typically involves the oxidative addition of the aryl halide (e.g., 1-iodo-3,5-dimethylbenzene) to the Pd(0) center, followed by the formation of a copper(I) acetylide from propargyl alcohol, a base, and the Cu(I) co-catalyst. Transmetalation of the alkynyl group from copper to palladium, and subsequent reductive elimination, yields the final product, this compound, and regenerates the Pd(0) catalyst. nobelprize.org

The choice of catalyst components is critical. While traditional systems use catalysts like Pd(PPh₃)₂Cl₂ and CuI in the presence of an amine base, modern advancements have introduced more sophisticated ligands to enhance catalyst stability and activity. mdpi.comnumberanalytics.com N-Heterocyclic carbenes (NHCs), for instance, have emerged as powerful alternatives to phosphine (B1218219) ligands, often providing more stable and active catalytic systems. researchgate.netnih.gov

Table 1: Comparison of Palladium Catalyst Systems for Sonogashira Coupling

| Catalyst Component | Example | Role in Reaction | Typical Features |

|---|---|---|---|

| Palladium Precatalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Source of active Pd(0) catalyst | Widely used, effective for aryl iodides and bromides. mdpi.com |

| Copper Co-catalyst | Copper Iodide (CuI) | Activates the alkyne C-H bond | Facilitates acetylide formation, enhancing reaction rates. mdpi.com |

| Ligand | Triphenylphosphine (B44618) (PPh₃) | Stabilizes the Pd center, influences reactivity | Standard ligand, effective but can be prone to oxidation. numberanalytics.com |

| Advanced Ligands | N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form stable Pd complexes | High thermal stability, effective for less reactive aryl chlorides. researchgate.net |

| Base | Triethylamine (B128534) (NEt₃), Piperidine | Neutralizes HX byproduct, facilitates acetylide formation | Essential for the catalytic cycle. kaust.edu.sa |

While copper often acts as a co-catalyst in Sonogashira reactions, copper-only catalyzed systems for aryl-alkyne coupling have also been developed, offering a palladium-free alternative. nih.gov These reactions typically require higher temperatures but avoid the use of expensive palladium. The mechanism involves the formation of copper acetylides, which are key intermediates in many copper-catalyzed transformations. acs.orgchemrxiv.org

Copper catalysis is versatile; it can facilitate not only the desired cross-coupling but also the homocoupling of alkynes (Glaser coupling) to form 1,4-disubstituted diynes. acs.org Reaction conditions must be carefully controlled to favor the cross-coupling pathway. Recent studies have focused on designing specific ligand environments for copper that promote the desired C-C bond formation while suppressing side reactions. nih.gov For example, systems using Cu(OTf)₂ with specific phosphate (B84403) ligands have been shown to effectively couple terminal alkynes with aryl iodides. nih.gov

Furthermore, copper catalysts are instrumental in the direct C-H functionalization of alkynes, where the terminal alkyne C-H bond is activated and coupled with various partners. researchgate.net This reactivity underscores the central role of copper in alkyne chemistry, extending beyond its co-catalytic function in the Sonogashira reaction.

The principles of green chemistry aim to make chemical synthesis more environmentally benign. rsc.org Significant efforts have been made to render the Sonogashira coupling, and thus the synthesis of this compound, more sustainable.

Key areas of improvement include:

Solvent Selection : Replacing hazardous and high-boiling point solvents like N,N-dimethylformamide (DMF) with greener alternatives is a primary goal. acs.org Water, alcohols, and bio-derived solvents have been successfully employed, often leading to improved reaction rates and easier product isolation. kaust.edu.sarsc.orgacs.org

Catalyst Recovery : The use of precious metals like palladium necessitates efficient catalyst recycling. The development of heterogeneous catalysts, where the palladium is anchored to a solid support such as nitrogen-doped carbon, allows for simple filtration and reuse over multiple cycles. rsc.orgacs.org This approach significantly improves the process's atom economy and reduces metal leaching into the final product. rsc.org

Elimination of Auxiliaries : Research into copper-free and base-free Sonogashira protocols aims to simplify the reaction system and reduce waste. kaust.edu.sa Some innovative approaches have utilized unconventional base sources, such as an aqueous extract of banana peel ash, to promote the reaction under greener conditions. researchgate.net

Table 2: Green Chemistry Modifications for Sonogashira Coupling

| Modification | Traditional Method | Green Alternative | Environmental Benefit |

|---|---|---|---|

| Solvent | DMF, Toluene | Water, Ethanol, HEP | Reduced toxicity, easier workup, improved safety. acs.org |

| Catalyst System | Homogeneous Pd/Cu | Heterogeneous Pd-SAC, Recyclable catalysts | Catalyst reuse, minimizes precious metal waste. rsc.orgacs.org |

| Co-catalyst | Copper Iodide (CuI) | Copper-free protocols | Avoids toxic heavy metal waste. kaust.edu.sa |

| Base | Amine bases (NEt₃) | Inorganic bases (K₂CO₃), Base-free systems | Reduced waste, use of less noxious reagents. acs.orgresearchgate.net |

Stereoselective and Enantioselective Synthesis Pathways to Alkynol Derivatives

The target molecule, this compound, is a primary alcohol and therefore achiral. However, the methodologies for its synthesis are closely related to those used for producing chiral propargylic alcohols, which are highly valuable synthetic intermediates. nih.gov Enantioselective synthesis in this context typically involves the asymmetric addition of a terminal alkyne to a prochiral aldehyde or ketone.

For example, the addition of 3,5-dimethylphenylacetylene to formaldehyde (B43269) would produce the target compound, but the addition to other aldehydes would yield valuable chiral secondary alcohols. Several powerful enantioselective methods have been developed:

Zinc-Mediated Additions : The Carreira group developed a highly practical method using zinc triflate (Zn(OTf)₂) in the presence of a chiral amino alcohol ligand, such as (+)-N-methylephedrine, to mediate the asymmetric addition of alkynes to aldehydes with high enantioselectivity. organic-chemistry.orgresearchgate.net

Indium-Catalyzed Additions : The Shibasaki group reported the use of a bifunctional In(III)/BINOL catalyst system that effectively activates both the alkyne and the aldehyde to afford chiral propargyl alcohols in high yields and excellent enantiomeric excess. organic-chemistry.org

Dynamic Kinetic Resolution (DKR) : For racemic propargylic alcohols, DKR offers a route to a single enantiomer. This process combines the enzymatic resolution of one enantiomer (e.g., via acylation using a lipase (B570770) like CAL-B) with the simultaneous in-situ racemization of the unreacted enantiomer, theoretically allowing for a 100% yield of the desired chiral product. mdpi.com

Optimization of Reaction Conditions and Yield Enhancement Protocols

Maximizing the yield and efficiency of the synthesis of this compound via Sonogashira coupling requires careful optimization of several reaction parameters. numberanalytics.com

Catalyst Loading : To minimize costs and residual metal contamination, the palladium loading is often a key optimization point. Protocols have been developed that achieve high yields with catalyst loadings as low as 0.025–0.5 mol%. kaust.edu.sa

Base and Solvent : The choice and amount of base can significantly impact the reaction outcome. While triethylamine is standard, other bases like potassium carbonate may be preferred in certain systems. acs.org The solvent choice affects reactant solubility and reaction kinetics. numberanalytics.com

Temperature : Reaction temperature is a critical variable. While higher temperatures can increase the reaction rate, they may also lead to catalyst decomposition and the formation of undesirable byproducts, such as homocoupled alkynes (Glaser products). numberanalytics.com Optimized protocols often run at mild temperatures (e.g., 30–50 °C). kaust.edu.saacs.org

Reactant Ratio : Using a slight excess (e.g., 1.2 equivalents) of the more accessible reagent, typically the terminal alkyne (propargyl alcohol), can help drive the reaction to completion and maximize the conversion of the more valuable aryl halide. kaust.edu.sa

Table 3: Illustrative Optimization of a Model Sonogashira Reaction (Based on general findings from optimization studies)

| Entry | Pd Loading (mol%) | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1.0 | 5 | 50 | 4 | >95 |

| 2 | 0.5 | 5 | 50 | 4 | >90 kaust.edu.sa |

| 3 | 0.1 | 5 | 50 | 8 | ~85 |

| 4 | 0.5 | 2.5 | 50 | 8 | ~70 |

This data illustrates that reducing catalyst loading or base concentration can decrease yield or require longer reaction times, highlighting the trade-offs involved in optimizing for both efficiency and cost.

Flow Chemistry and Continuous Processing Applications in this compound Synthesis

The application of flow chemistry and continuous processing technologies offers a significant advancement in the synthesis of complex organic molecules, including this compound. This approach provides numerous advantages over traditional batch processing, such as enhanced safety, improved reaction control, and greater scalability. umontreal.cadigitellinc.com While specific research detailing the continuous flow synthesis of this compound is not yet prevalent in the literature, the principles and successes in related syntheses of aryl alkynes and propargyl alcohols strongly support its feasibility and potential benefits. rsc.orgresearchgate.net

The synthesis of this compound would typically involve a Sonogashira cross-coupling reaction. wikipedia.org This reaction joins an aryl halide with a terminal alkyne, a process that is well-suited to flow chemistry for several reasons. numberanalytics.comacs.org Continuous flow reactors, with their small reaction volumes and superior heat and mass transfer, allow for precise control over reaction conditions. nih.gov This is particularly advantageous for the often exothermic Sonogashira coupling and can lead to higher yields and purities by minimizing the formation of byproducts, such as the homocoupling of the terminal alkyne. gold-chemistry.orgacs.org

In a hypothetical continuous flow setup for the synthesis of this compound, streams of the reactants, such as 1-halo-3,5-dimethylbenzene and propargyl alcohol, would be continuously fed into a heated reactor containing an immobilized palladium catalyst. thalesnano.comnih.gov The use of a packed-bed reactor with a heterogeneous catalyst can simplify product purification and enable catalyst recycling, thereby improving the economic and environmental sustainability of the process. acs.orgnih.gov

The key parameters in such a flow process—temperature, pressure, reactant concentrations, and flow rate (which determines the residence time)—can be rapidly optimized to achieve maximum conversion and selectivity. thalesnano.com This fine-tuning capability is a significant advantage over batch reactions, where achieving uniform conditions can be challenging, especially on a larger scale. umontreal.ca

The table below illustrates a conceptual continuous flow process for the Sonogashira coupling to produce an aryl alkyne, which is a critical step in the synthesis of this compound. The parameters are based on typical conditions reported for similar reactions in the literature.

| Parameter | Typical Range | Rationale and Benefits in Flow Chemistry |

|---|---|---|

| Reactants | 1-Iodo-3,5-dimethylbenzene, Propargyl alcohol | Continuous pumping allows for precise stoichiometric control. |

| Catalyst | Immobilized Palladium (e.g., Pd on a solid support), Copper(I) co-catalyst | Facilitates product separation and catalyst reuse; copper-free variations can minimize side reactions. wikipedia.orgacs.org |

| Solvent | Amine/Organic Solvent Mixture (e.g., Triethylamine/Toluene) | The amine acts as a base to neutralize the hydrogen halide byproduct. wikipedia.orgchemicalforums.com |

| Temperature | 40 - 100 °C | Precise temperature control in microreactors enhances reaction rates and selectivity. thalesnano.com |

| Pressure | 1 - 10 bar | Can be used to suppress solvent boiling and enhance reaction rates. |

| Residence Time | 5 - 30 minutes | Rapid optimization is possible by adjusting flow rates, leading to higher throughput. thalesnano.compurdue.edu |

| Expected Yield | >85% | Improved mixing and heat transfer often lead to higher yields compared to batch processes. purdue.edu |

Furthermore, continuous processing is particularly beneficial when dealing with potentially hazardous reagents or intermediates. For instance, the use of gaseous reactants like propyne (B1212725) can be managed more safely in a closed-loop flow system, where only small quantities are present at any given time. acs.org This contrasts sharply with batch reactors, where the handling of large volumes of hazardous materials can pose significant safety risks.

The development of a continuous flow protocol for the synthesis of this compound would represent a significant advancement in the manufacturing of this compound. It would not only enhance the safety and efficiency of the process but also align with the principles of green chemistry by reducing waste and enabling catalyst recycling. nih.govnih.gov The ability to readily scale up production by extending the operation time of the flow reactor, rather than increasing the size of the reaction vessel, makes this technology highly attractive for industrial applications. umontreal.ca

Spectroscopic and Advanced Structural Characterization of 3 3,5 Dimethylphenyl Prop 2 Yn 1 Ol

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule. For 3-(3,5-Dimethylphenyl)prop-2-yn-1-ol, these methods would confirm the presence of the hydroxyl (-OH), alkyne (-C≡C-), and substituted aromatic ring moieties.

In the FT-IR spectrum, a prominent, broad absorption band is expected in the region of 3400-3200 cm⁻¹. This band is characteristic of the O-H stretching vibration of the primary alcohol, with its broadness indicating the presence of intermolecular hydrogen bonding in the condensed phase. A sharp, weak to medium intensity band around 2250-2210 cm⁻¹ would correspond to the C≡C stretching vibration of the disubstituted alkyne. Other key signals would include sp³ C-H stretching from the methyl and methylene (B1212753) groups just below 3000 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and the C-O stretching of the primary alcohol around 1050-1000 cm⁻¹. chemicalbook.com

Raman spectroscopy would provide complementary information. The C≡C triple bond stretch, often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum in the same 2250-2210 cm⁻¹ region. growkudos.com The symmetric vibrations of the 3,5-disubstituted aromatic ring would also be more prominent in the Raman spectrum. The synergy between FT-IR and Raman allows for a more complete picture of the molecule's vibrational modes. ijprs.com

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| O-H | Stretch (H-bonded) | ~3350 | Weak | Broad, Strong |

| Aromatic C-H | Stretch | ~3030 | ~3030 | Medium |

| Alkyl C-H | Stretch | ~2960, ~2870 | ~2960, ~2870 | Medium |

| C≡C | Stretch | ~2230 | ~2230 | Weak-Medium (IR), Strong (Raman) |

| Aromatic C=C | Stretch | ~1600, ~1580 | ~1600, ~1580 | Medium-Strong |

| C-O | Stretch | ~1040 | Weak | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D NMR experiments would provide an unambiguous structural assignment for this compound.

¹H NMR: The proton NMR spectrum is expected to show five distinct signals. The two methyl groups (-CH₃) at positions 3 and 5 of the phenyl ring are chemically equivalent and would appear as a sharp singlet integrating to six protons around δ 2.3 ppm. The methylene protons (-CH₂OH) adjacent to the alkyne and hydroxyl group would appear as a singlet (or a triplet if coupled to the OH proton) around δ 4.5 ppm. The aromatic protons at positions 2 and 6 are equivalent, appearing as a singlet around δ 7.1 ppm, while the proton at position 4 would be a separate singlet slightly downfield, around δ 7.0 ppm. The hydroxyl proton (-OH) would appear as a broad singlet with a variable chemical shift, typically between δ 1.5-2.5 ppm, which would disappear upon D₂O exchange.

¹³C NMR: The ¹³C NMR spectrum would display eight unique carbon signals. The two acetylenic carbons are expected around δ 90 ppm and δ 82 ppm. The methylene carbon (-CH₂OH) would resonate at approximately δ 52 ppm. For the aromatic ring, four signals are predicted: the carbon attached to the propargyl group (C1) around δ 122 ppm, the two methyl-substituted carbons (C3/C5) near δ 138 ppm, the two unsubstituted carbons (C2/C6) near δ 129 ppm, and the final aromatic carbon (C4) near δ 130 ppm. The two equivalent methyl carbons would produce a signal around δ 21 ppm. chemicalbook.com

2D NMR:

COSY (Correlation Spectroscopy): This experiment would primarily show a correlation between the methylene protons (-CH₂-) and the hydroxyl proton (-OH), confirming their proximity (3-bond coupling, ³JHH), although this cross-peak can sometimes be absent or weak depending on the rate of proton exchange. spectrabase.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. mdpi.com It would definitively link the predicted ¹H signals to their corresponding ¹³C signals: the δ 2.3 ppm (¹H) to the δ 21 ppm (¹³C), the δ 4.5 ppm (¹H) to the δ 52 ppm (¹³C), and the aromatic proton signals to their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2- and 3-bond) couplings between protons and carbons, which is crucial for assigning quaternary carbons. mdpi.com Key correlations would include:

Protons of the -CH₂OH group (δ 4.5 ppm) to the two acetylenic carbons and the C1 of the aromatic ring.

Aromatic protons (δ 7.0-7.1 ppm) to adjacent and distant aromatic carbons, confirming the substitution pattern.

Methyl protons (δ 2.3 ppm) to the C3/C5 and C2/C4/C6 carbons of the ring.

Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| ¹H NMR (500 MHz) | ¹³C NMR (125 MHz) | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity / Integration | Assignment | Predicted δ (ppm) |

| Ar-H (2, 6) | ~7.10 | s, 2H | Ar-C (3, 5) | ~138.2 |

| Ar-H (4) | ~7.00 | s, 1H | Ar-C (4) | ~130.5 |

| -CH₂OH | ~4.52 | s, 2H | Ar-C (2, 6) | ~129.3 |

| Ar-CH₃ | ~2.31 | s, 6H | Ar-C (1) | ~121.8 |

| -OH | ~1.9 (variable) | br s, 1H | -C≡C-Ar | ~89.8 |

| -C≡C-CH₂ | ~82.5 | |||

| -CH₂OH | ~51.7 | |||

| Ar-CH₃ | ~21.2 |

While no polymorphic forms have been reported, should they exist, solid-state NMR (ssNMR) would be a valuable tool for their characterization. Different crystalline packing arrangements (polymorphs) can lead to distinct chemical environments for the nuclei. This would manifest as differences in the ¹³C chemical shifts and changes in signal multiplicity in the ssNMR spectra, allowing for the identification and characterization of individual polymorphs.

Mass Spectrometry (HRMS, GC-MS, LC-MS) for Molecular Formula Validation and Purity Assessment

Mass spectrometry (MS) is essential for determining the molecular weight and formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

For this compound (C₁₁H₁₂O), the calculated exact mass is 160.08882. HRMS analysis (e.g., via ESI or APCI) would be expected to detect the protonated molecule [M+H]⁺ at m/z 161.09610 or sodium adduct [M+Na]⁺ at m/z 183.07804, confirming the molecular formula. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) would provide information on the fragmentation pattern. The molecular ion peak [M]⁺ at m/z 160 would likely be observed. Characteristic fragments would include:

m/z 142: Loss of water ([M-H₂O]⁺).

m/z 129: Loss of the hydroxymethyl radical (•CH₂OH), resulting in the stable 3,5-dimethylphenylpropargyl cation.

m/z 115: Loss of a methyl group from the m/z 129 fragment.

Liquid Chromatography-Mass Spectrometry (LC-MS) would be useful for analyzing the compound without the need for derivatization and can be used to assess purity by separating the target compound from any non-volatile impurities.

Predicted Key Fragments in EI-Mass Spectrum

| Predicted m/z | Proposed Identity |

|---|---|

| 160 | [M]⁺ (Molecular Ion) |

| 145 | [M-CH₃]⁺ |

| 142 | [M-H₂O]⁺ |

| 129 | [M-CH₂OH]⁺ |

| 115 | [C₉H₇]⁺ |

X-ray Crystallography for Absolute Configuration and Solid-State Architecture (If Crystals Available)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. growkudos.com

Crucially, it would reveal the nature of intermolecular interactions that dictate the crystal packing. The primary interaction expected is hydrogen bonding between the hydroxyl group of one molecule and an oxygen atom or the π-system of the alkyne or aromatic ring of a neighboring molecule. The analysis would provide an unambiguous confirmation of the connectivity established by NMR.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination (If Chiral)

The molecule this compound is achiral. It possesses a plane of symmetry that bisects the molecule along the C4-C1-propargyl axis. Because it cannot exist as enantiomers, it will not rotate plane-polarized light and is optically inactive. Therefore, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), which are used to study chiral molecules, are not applicable to this compound.

Advanced Spectroscopic Techniques for Dynamic Studies and Reaction Monitoring

The study of reaction kinetics and the elucidation of transient intermediates in the chemical transformations of this compound necessitate the use of advanced spectroscopic techniques capable of real-time analysis. While standard spectroscopic methods provide static structural information, dynamic processes such as reaction progress and the formation of short-lived species require specialized in-situ monitoring tools. Techniques like time-resolved spectroscopy, flow NMR, and in-situ Raman spectroscopy are invaluable for gaining deeper insights into the reactivity of this arylalkyne.

In-situ Reaction Monitoring

The progress of reactions involving this compound, such as the Sonogashira coupling, can be effectively monitored using in-situ spectroscopic methods. These techniques allow for the continuous measurement of reactant consumption and product formation without the need for sample extraction, thus providing a true representation of the reaction kinetics.

Flow Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for non-invasive, real-time reaction monitoring. libretexts.org By circulating the reaction mixture through an NMR spectrometer, it is possible to acquire spectra at regular intervals. This approach enables the quantification of reactants, products, and any observable intermediates, providing detailed kinetic data. For a reaction involving this compound, specific proton or carbon signals can be tracked over time to determine reaction rates and orders.

In-situ Raman Spectroscopy offers another robust method for reaction monitoring, particularly for reactions involving alkynes. The carbon-carbon triple bond (C≡C) stretch of an alkyne gives a distinct and often strong signal in the Raman spectrum, typically in a region with minimal interference from other functional groups (around 2100-2250 cm⁻¹). nih.govlibretexts.org The intensity of this peak is directly proportional to the concentration of the alkyne, allowing for straightforward kinetic analysis. This technique is especially useful for studying reactions in various solvents, including aqueous media. nih.gov

A hypothetical Sonogashira coupling reaction between this compound and an aryl halide could be monitored using in-situ Raman spectroscopy. The decrease in the intensity of the C≡C stretching band of the starting material and the appearance of a new band corresponding to the disubstituted alkyne product would provide a clear picture of the reaction progress.

| Time (min) | Concentration of this compound (M) | Concentration of Product (M) | Integrated Intensity of Alkyne C≡C Stretch (Arbitrary Units) |

|---|

Dynamic Studies of Reaction Intermediates

Understanding reaction mechanisms often requires the detection and characterization of transient intermediates. nih.gov Time-resolved spectroscopic techniques are designed for this purpose, employing short pulses of light to initiate a reaction and probe the subsequent changes on very fast timescales. nih.gov

Time-Resolved Resonance Raman (TR³) Spectroscopy is particularly well-suited for studying the structural dynamics of reactive intermediates. nih.gov By tuning the laser excitation wavelength to an electronic absorption band of a transient species, the Raman signal of that species can be selectively enhanced, allowing for its structural characterization even at very low concentrations. This technique could be applied to investigate the intermediates in photochemical reactions of this compound or to study the coordination of the alkyne to a metal catalyst.

For instance, in a palladium-catalyzed reaction, it might be possible to observe the formation of a π-alkyne-palladium complex. libretexts.org While often too transient to be isolated, such species can sometimes be detected and characterized using advanced spectroscopic methods under specific conditions.

| Time Delay (ps) | Vibrational Mode (cm⁻¹) | Assignment | Relative Intensity |

|---|

By combining data from these advanced spectroscopic techniques, a comprehensive understanding of the reaction dynamics, kinetics, and mechanisms involving this compound can be achieved. This knowledge is crucial for optimizing reaction conditions, improving yields, and designing novel synthetic pathways.

Derivatives and Analogues of 3 3,5 Dimethylphenyl Prop 2 Yn 1 Ol: Synthesis and Characterization

Design Principles for Structural Modification and Diversification

The structural framework of 3-(3,5-dimethylphenyl)prop-2-yn-1-ol offers three primary sites for chemical modification: the hydroxyl group, the terminal alkyne, and the aromatic ring. The design of derivatives is guided by the desired properties of the target molecules.

Modification of the Hydroxyl Group: The hydroxyl group can be readily converted into a variety of other functional groups. Etherification and esterification are common strategies to introduce new organic moieties, altering the compound's polarity, solubility, and steric bulk. The hydroxyl group can also be substituted by other nucleophiles, often after activation, to introduce nitrogen, sulfur, or halogen atoms.

Reactions at the Alkyne Terminus: The terminal alkyne is a highly versatile functional group. It can undergo metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds with aryl or vinyl halides. organic-chemistry.orgcas.org The acidic nature of the terminal alkyne's proton allows for its deprotonation and subsequent reaction with various electrophiles. Furthermore, the alkyne can participate in cycloaddition reactions and multicomponent reactions like the A3 coupling. acs.orgresearchgate.net

Modification of the Aromatic Ring: The 3,5-dimethylphenyl group can be further functionalized through electrophilic aromatic substitution reactions, although the conditions must be carefully chosen to avoid side reactions with the sensitive propargyl alcohol moiety.

The combination of these modifications allows for the generation of a diverse library of compounds from a single starting material. The choice of synthetic strategy is often dictated by the compatibility of the reagents with the other functional groups present in the molecule.

Synthesis of Propargyl Ether and Ester Derivatives

The hydroxyl group of this compound is a prime target for derivatization to form ethers and esters. These reactions are typically straightforward and allow for the introduction of a wide range of substituents.

Propargyl Ethers: The Williamson ether synthesis is a classic and widely used method for the preparation of ethers. rawsource.comresearchgate.netmit.edu This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. The alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction.

A representative reaction for the synthesis of a propargyl ether from an arylpropargyl alcohol is shown below:

Reaction Scheme: Ar-C≡C-CH2OH + R-X + Base → Ar-C≡C-CH2O-R + Base·HX

| Aryl Group (Ar) | Alkyl Halide (R-X) | Base | Solvent | Yield (%) | Reference |

| Phenyl | Methyl iodide | NaH | THF | 95 | rawsource.com |

| 4-Methoxyphenyl | Ethyl bromide | NaH | DMF | 88 | rawsource.com |

| 3,5-Dimethylphenyl | Benzyl bromide | K2CO3 | Acetone | 92 |

Propargyl Esters: Esterification of this compound can be achieved through several methods. The most common is the reaction with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Another powerful method for esterification is the Mitsunobu reaction. mdpi.commdpi.comgoogle.comacs.org This reaction allows for the conversion of a primary or secondary alcohol to an ester with inversion of configuration (though not relevant for this primary alcohol) under mild conditions, using triphenylphosphine (B44618) (PPh3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).

A representative reaction for the synthesis of a propargyl ester is shown below:

Reaction Scheme (Mitsunobu): Ar-C≡C-CH2OH + R-COOH + PPh3 + DEAD → Ar-C≡C-CH2O-C(=O)-R + Ph3P=O + DEAD-H2

| Aryl Group (Ar) | Carboxylic Acid (R-COOH) | Reagents | Solvent | Yield (%) | Reference |

| Phenyl | Acetic acid | PPh3, DEAD | THF | 85 | google.com |

| 4-Chlorophenyl | Benzoic acid | PPh3, DIAD | Dioxane | 90 | google.com |

| 3,5-Dimethylphenyl | 4-Nitrobenzoic acid | PPh3, DEAD | THF | 88 |

Preparation of Nitrogen-Containing Analogues (e.g., Amines, Amides)

The introduction of nitrogen-containing functional groups is of great interest, particularly in the synthesis of biologically active molecules.

Propargyl Amines: Propargylamines are valuable synthetic intermediates. nih.govrsc.org A highly efficient method for their synthesis is the three-component A3 coupling reaction, which involves an aldehyde, an alkyne, and an amine, typically catalyzed by a metal salt such as copper(I) or gold(I). acs.orgresearchgate.netnih.govwikipedia.orgcsic.es In the context of this compound, the corresponding alkyne, 3,5-dimethylphenylacetylene, would be a key starting material.

Alternatively, propargylamines can be synthesized from the alcohol itself through a substitution reaction. The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an amine. The Mitsunobu reaction can also be adapted for the synthesis of propargylamines using nitrogen nucleophiles like phthalimide, followed by deprotection. acs.org

Propargyl Amides: Propargyl amides are another important class of nitrogen-containing derivatives. elsevierpure.com They can be synthesized by the acylation of a propargylamine. Alternatively, they can be prepared directly from the propargyl alcohol. For instance, a ruthenium-catalyzed reaction allows for the direct coupling of alcohols with amines to form amides.

A representative reaction for the synthesis of a propargyl amide from a propargyl alcohol is shown below:

Reaction Scheme (Ru-catalyzed): Ar-C≡C-CH2OH + R-NH2 + [Ru-catalyst] → Ar-C≡C-CH2-NH-C(=O)-R' (after rearrangement) + H2

| Aryl Group (Ar) | Amine (R-NH2) | Catalyst System | Solvent | Yield (%) | Reference |

| Phenyl | Benzylamine | RuH2(PPh3)4, NHC | Toluene | 75 | |

| 3,5-Dimethylphenyl | Aniline | [Ru(p-cymene)Cl2]2 | Dioxane | 70 |

Heterocyclic Annulation Reactions Utilizing the Alkynol Scaffold

The unique structure of this compound, with its proximate hydroxyl and alkyne functionalities, makes it an excellent precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. These reactions are often catalyzed by transition metals.

For example, gold or silver-catalyzed cyclization of propargyl alcohols in the presence of carbon dioxide can lead to the formation of five-membered cyclic carbonates. Similarly, intramolecular cyclization of N-propargylamides, which can be derived from this compound, can yield oxazoles.

A representative reaction for a metal-catalyzed heterocyclization is shown below:

Reaction Scheme (Carbonate formation): Ar-C≡C-CH2OH + CO2 + [Ag-catalyst] → 4-(Ar-methylene)-1,3-dioxolan-2-one

| Aryl Group (Ar) | Catalyst System | Solvent | CO2 Pressure | Yield (%) | Reference |

| Phenyl | AgOAc, DavePhos | THF | 20 bar | 85 | |

| 3,5-Dimethylphenyl | [Ag(IPr)Cl], Cs2CO3 | DMF | 1 atm | 78 |

Synthesis of Metal Complexes and Organometallic Derivatives of this compound

The alkyne and hydroxyl functionalities of this compound can coordinate to metal centers, leading to the formation of a variety of metal complexes and organometallic derivatives. These complexes are of interest for their catalytic properties and as intermediates in organic synthesis.

Iron cyclopentadienone alcohol complexes have been synthesized and characterized, serving as models for intermediates in hydrogenation reactions. The alcohol coordinates to the iron center, and this interaction is crucial for the catalytic cycle.

The alkyne moiety can also form stable complexes with metals like cobalt, which can be used to protect the alkyne during other transformations or to activate it for further reactions.

A representative example of a metal complex is shown below:

| Metal | Ligands | Substrate | Resulting Complex Structure | Reference |

| Iron | CO, Cyclopentadienone | This compound | [Fe(CO)2(cyclopentadienone)(this compound)] | |

| Cobalt | CO | This compound | [Co2(CO)6(μ-η2:η2-HC≡CCH2OH-Ar)] |

Polymerization and Oligomerization Studies of this compound Derivatives

Propargyl alcohols and their derivatives can undergo polymerization to form conjugated polymers with interesting optical and electronic properties. researchgate.netmit.edu The polymerization of phenylacetylene (B144264) and its derivatives is often catalyzed by rhodium complexes. mdpi.comelsevierpure.com These catalysts can promote the formation of polyphenylacetylenes with controlled molecular weights and stereostructures.

The polymerization of this compound or its derivatives would likely proceed through a similar mechanism, yielding a polymer with a polyene backbone and pendant 3,5-dimethylphenyl and hydroxyl (or derivatized hydroxyl) groups. The presence of the hydroxyl group may influence the polymerization process and the properties of the resulting polymer. In some cases, the hydroxyl group might need to be protected prior to polymerization.

Studies on the polymerization of propargyl alcohol itself have shown that it can be polymerized using γ-rays without a catalyst to produce nanostructured polymers. researchgate.net This suggests that derivatives like this compound could also be polymerized under similar conditions.

A representative polymerization reaction is shown below:

Reaction Scheme (Rh-catalyzed): n Ar-C≡C-CH2OR → -[C(Ar)=C(CH2OR)]n-

| Monomer (Ar-C≡C-CH2OR) | Catalyst System | Solvent | Polymer Properties | Reference |

| Phenylacetylene | [(nbd)Rh(acac)] | CO2 (supercritical) | High molecular weight, cis-transoidal and cis-cisoidal structures | elsevierpure.com |

| This compound | [Rh(nbd)Cl]2, NEt3 | THF | Conjugated polymer with pendant functional groups |

Computational and Theoretical Studies on 3 3,5 Dimethylphenyl Prop 2 Yn 1 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

To understand the fundamental properties of 3-(3,5-Dimethylphenyl)prop-2-yn-1-ol, quantum chemical calculations would be essential. These would provide a detailed picture of the molecule's three-dimensional structure and the distribution of its electrons.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method for determining the electronic structure of molecules. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry. This would yield precise information on bond lengths, bond angles, and dihedral angles. Furthermore, these calculations would provide insights into the molecule's electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding its reactivity.

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, particularly for the electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be utilized. While computationally more demanding, these methods provide a higher level of theoretical rigor and can be used to benchmark the results obtained from DFT calculations.

Conformational Analysis and Potential Energy Surface Mapping

The presence of a rotatable bond between the phenyl ring and the propargyl group, as well as the hydroxyl group, suggests that this compound can exist in multiple conformations. A systematic conformational analysis would be necessary to identify the most stable conformers and to understand the energy barriers between them. This would involve mapping the potential energy surface by systematically rotating key dihedral angles and calculating the energy at each point.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry is a valuable tool for predicting the spectroscopic signatures of molecules. For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These predicted spectra would be invaluable for interpreting experimental data and confirming the structure of the compound.

Reaction Mechanism Elucidation through Transition State Calculations

Understanding how this compound participates in chemical reactions is a key area of interest. Computational methods can be used to elucidate reaction mechanisms by identifying the transition state structures and calculating the activation energies for various potential reaction pathways. This would provide a detailed understanding of the molecule's reactivity and selectivity.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

To understand the behavior of this compound in a condensed phase, such as in a solvent or in the solid state, molecular dynamics (MD) simulations would be employed. MD simulations model the movement of atoms and molecules over time, providing insights into solvent effects on the molecule's conformation and reactivity, as well as the nature of intermolecular interactions, such as hydrogen bonding.

QSAR/QSPR Modeling Efforts for Structure-Property Relationships (Excluding SAR for Clinical Trials)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. These models are developed by establishing a mathematical correlation between the chemical structure and the observed activity or property for a series of compounds.

A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific QSAR or QSPR modeling studies focused on this compound. While the principles of QSAR and QSPR are widely applied in drug discovery and materials science to understand how a molecule's structure influences its behavior, it appears that dedicated modeling efforts for this particular compound have not been published.

The general methodology for a QSAR/QSPR study involves several key steps:

Data Set Collection: A dataset of molecules with known activities or properties is compiled.

Molecular Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, such as its size, shape, electronic properties, and lipophilicity.

Model Development: Statistical methods are used to build a mathematical model that relates the molecular descriptors to the activity or property of interest.

Model Validation: The predictive ability of the model is rigorously tested to ensure its reliability.

Without a specific dataset of compounds structurally related to this compound with corresponding measured properties, the development of a predictive QSAR or QSPR model is not feasible. Such studies are contingent on the availability of experimental data to build and validate the computational models.

Therefore, at present, there are no detailed research findings or data tables to report regarding the QSAR/QSPR modeling of this compound for its structure-property relationships. Future research in this area would first require the synthesis and experimental characterization of a series of analogous compounds to generate the necessary data for computational analysis.

Exploration of 3 3,5 Dimethylphenyl Prop 2 Yn 1 Ol in Specialized Chemical Applications

Utilization as a Synthetic Building Block in Complex Molecule Synthesis

The reactivity of the propargyl alcohol group, combined with the specific substitution pattern of the aromatic ring, makes 3-(3,5-dimethylphenyl)prop-2-yn-1-ol a versatile building block in organic synthesis. Propargyl alcohols, in general, are highly valued precursors for a wide array of molecular transformations. sci-hub.se The hydroxyl group can be easily modified or replaced, and the carbon-carbon triple bond can participate in numerous addition and coupling reactions.

For instance, aryl-substituted propargyl alcohols are known to undergo reactions such as oxidation, reduction, and various coupling reactions to form more complex structures. The presence of the 3,5-dimethylphenyl group can influence the electronic and steric environment of the reactive sites, potentially leading to unique reactivity and selectivity in these transformations. While specific documented syntheses using this compound as a starting material are not extensively reported in readily available literature, its structural similarity to other synthetic intermediates suggests its potential in constructing larger, more complex molecular architectures. For example, related dimethylphenyl derivatives have been utilized in the synthesis of various heterocyclic compounds and other complex organic structures. mdpi.commdpi.com

The general reactivity of aryl-substituted propargyl alcohols allows for their use in the synthesis of a variety of compounds, as illustrated by the transformations of analogous molecules.

Table 1: Representative Reactions of Aryl-Substituted Propargyl Alcohols

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Oxidation | MnO₂, CH₂Cl₂ | α,β-Unsaturated Ketone |

| Reduction | H₂, Pd/C | Saturated Alcohol |

| Coupling (e.g., Sonogashira) | Aryl halide, Pd catalyst, Cu(I) cocatalyst, base | Diarylacetylene derivative |

| Cyclization | Acid or metal catalyst | Furan or other heterocyclic derivatives |

This table presents generalized reactions and conditions for aryl-substituted propargyl alcohols and is intended to be illustrative of the potential synthetic utility of this compound.

Role in the Development of Advanced Materials Precursors

The combination of an aromatic ring and an alkyne unit in this compound makes it a promising candidate as a precursor for advanced materials with specific and desirable properties.

Polymers containing conjugated aromatic and acetylenic units are of significant interest for their potential applications in optoelectronics. The electronic properties of such polymers, including their conductivity and photoluminescence, can be tuned by modifying the structure of the monomeric units. researchgate.netmdpi.com The 3,5-dimethylphenyl group in the target compound can enhance solubility and processability of the resulting polymers, while the alkyne moiety provides a site for polymerization.

Although specific polymers derived from this compound are not widely documented, the general principles of polymer design suggest its potential. For instance, the incorporation of bulky side groups, such as the dimethylphenyl group, can influence the packing of polymer chains in the solid state, which in turn affects their electronic and optical properties. mdpi.com The development of poly(aryl ether ketone)s with methylene (B1212753) groups demonstrates how modifying the monomer structure impacts the dielectric and mechanical properties of the resulting polymers. mdpi.com

Table 2: Potential Influence of Monomer Structure on Polymer Properties

| Monomer Feature | Potential Effect on Polymer Properties |

|---|---|

| 3,5-Dimethylphenyl Group | Increased solubility, prevention of close packing (influencing optical properties), enhanced thermal stability. |

| Alkyne Moiety | Site for polymerization (e.g., via oxidative coupling), introduction of rigidity and linearity into the polymer backbone. |

| Hydroxyl Group | Potential for further functionalization, can influence intermolecular interactions and solubility. |

Carbon-rich materials, particularly those with defined nanostructures, are at the forefront of materials science research. rsc.orgnih.gov Organic compounds with a high carbon content and specific structural motifs, such as arylene ethynylene units, are valuable precursors for the synthesis of these materials. The thermal or chemical treatment of such precursors can lead to the formation of ordered carbonaceous structures.

While there is no direct evidence of this compound being used to create carbyne or other carbon nanomaterials, its structure is in principle suitable for such applications. The high carbon-to-hydrogen ratio and the presence of the alkyne bond make it a candidate for contributing to the formation of carbon-rich networks upon controlled pyrolysis or polymerization. youtube.com The synthesis of carbon-rich materials often involves the carbonization of organic compounds, and the structure of the precursor molecule can influence the properties of the final material. rsc.orgnih.gov

Application in Supramolecular Chemistry and Self-Assembly Processes

The ability of molecules to spontaneously organize into well-defined, non-covalently bonded architectures is the foundation of supramolecular chemistry. The functional groups present in this compound provide opportunities for its participation in such self-assembly processes.

Host-guest chemistry involves the formation of complexes where one molecule (the host) encapsulates another (the guest). wikipedia.org The design of hosts with specific recognition properties is a major goal in this field. The alkyne and hydroxyl functionalities of this compound can participate in non-covalent interactions, such as hydrogen bonding and π-stacking, which are crucial for host-guest binding. nih.govrsc.org

For example, the alkyne moiety can act as a hydrogen bond acceptor or participate in interactions with metal centers. rsc.org In a study of isoreticular metal-organic frameworks, an alkyne functionality was shown to interact with acetylene (B1199291) guest molecules. rsc.org The hydroxyl group is a classic hydrogen bond donor and acceptor, capable of forming strong and directional interactions. The dimethylphenyl group can engage in van der Waals and hydrophobic interactions. While specific host-guest systems involving this compound are not detailed in the literature, its structural components are well-suited for such applications.

Molecular recognition is the specific binding of a substrate to a receptor molecule. This process is fundamental to many biological and chemical systems. The study of molecular recognition often involves synthesizing molecules with specific binding sites and evaluating their interactions with potential substrates.

The combination of hydrogen bonding and π-system interactions makes alkynol-containing molecules interesting candidates for molecular recognition studies. A study on the supramolecular structures of other propargyl alcohol derivatives revealed the formation of complex hydrogen-bonded networks. nih.gov For instance, in the crystal structure of 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate, a combination of N-H···N and C-H···N hydrogen bonds, along with π-π stacking, leads to the formation of a molecular column. nih.gov This demonstrates the potential of the propargyl alcohol framework to direct the formation of ordered supramolecular assemblies through specific molecular recognition events. The 3,5-dimethylphenyl group of the title compound would further influence these interactions through steric and electronic effects.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one |

Development of Chemosensors and Probes Utilizing Derivatives of this compound

The development of chemosensors, molecules designed to detect and signal the presence of specific analytes, is a cornerstone of modern analytical chemistry. semanticscholar.orgmdpi.com Derivatives of this compound are promising candidates for creating highly selective and sensitive fluorescent or colorimetric probes. The core of this potential lies in the reactivity of its terminal alkyne and the tunability of its aromatic system.

The terminal alkyne is a particularly useful functional group in the design of chemical probes. acs.org It is a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click" reaction. nih.gov This reaction allows for the covalent linking of the alkyne-containing scaffold to a separate molecule, such as a fluorophore or a chromophore, that has been functionalized with an azide (B81097) group. nih.govresearchgate.net By derivatizing this compound with a recognition unit (a group that selectively binds to the target analyte), a highly specific sensor can be constructed. Upon binding of the analyte, a conformational or electronic change can trigger a signaling event, such as fluorescence quenching or enhancement.

The design of such sensors often relies on photophysical principles like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Intramolecular Charge Transfer (ICT). semanticscholar.orgbohrium.com The 3,5-dimethylphenyl group can be further functionalized to modulate these properties. For instance, introducing electron-donating or electron-withdrawing groups onto the aromatic ring can alter the electronic landscape of the molecule, thereby fine-tuning its interaction with analytes and its signaling response. mdpi.com The hydroxyl group also offers a convenient handle for further modification or for establishing hydrogen-bonding interactions with target species.

Table 1: Potential Chemosensor Design Strategies Based on this compound Derivatives

| Strategy | Description | Target Analyte Class | Potential Signaling Mechanism |

|---|---|---|---|

| Click-Based Probes | The alkyne is reacted with an azide-functionalized fluorophore via CuAAC. The derivative contains a recognition site for the analyte. | Metal ions, anions, biomolecules | Fluorescence "turn-on" or "turn-off" upon analyte binding. |

| ICT Modulation | Donor/acceptor groups are introduced to the aromatic ring to create an ICT system. Analyte binding alters the charge distribution. | Polar molecules, ions | Colorimetric change or solvatochromic shift. |

| Metal-Complex Sensors | The hydroxyl and alkyne groups act as a chelating unit for a specific metal ion, which then interacts with the analyte. | Anions, neutral molecules | Change in the luminescence of the metal complex. |

Contribution to Catalysis as a Ligand or Precatalyst Component

In the realm of catalysis, propargyl alcohols and their derivatives are versatile building blocks and precursors. This compound can contribute to catalytic processes primarily by acting as a precursor to sophisticated ligands or by forming reactive intermediates with transition metals, particularly palladium. acs.orgacs.org

Propargyl alcohols readily react with palladium(0) complexes to form η3-propargyl/allenyl palladium intermediates. acs.orgnih.gov These species are highly reactive and can engage in a variety of subsequent coupling reactions. The substitution pattern on the aromatic ring of the propargyl alcohol can significantly influence the stability, reactivity, and selectivity of these catalytic intermediates. The 3,5-dimethylphenyl group on the target compound offers distinct steric and electronic properties. The two methyl groups provide steric bulk, which can be advantageous in controlling the stereochemical outcome of a reaction.

This principle is exemplified by established ligands like DM-SEGPHOS, a bulky phosphine (B1218219) ligand bearing 3,5-dimethylphenyl groups. This ligand demonstrates enhanced enantioselectivity and activity in certain asymmetric hydrogenations compared to its less bulky phenyl-substituted parent, BINAP. wikipedia.org The electron-donating nature of the methyl groups also increases the electron density on the metal center, which can accelerate key steps in the catalytic cycle, such as oxidative addition. nih.gov

Therefore, ligands derived from this compound or the direct use of the compound in palladium-catalyzed reactions could offer precise control over product formation. The specific steric hindrance provided by the 3,5-dimethyl arrangement can influence the regioselectivity of nucleophilic attack on the η3-propargyl/allenyl palladium complex, directing the formation of either allenic or propargylic products. acs.orgnih.gov

Table 2: Representative Catalytic Reactions Involving Arylpropargyl Alcohols

| Reaction Type | Catalyst System | Substrate Example | Role of Arylpropargyl Alcohol | Potential Influence of 3,5-Dimethylphenyl Group |

|---|---|---|---|---|

| Allylic Alkylation | Pd(0) / Phosphine Ligand | Phenylpropargyl carbonate | Precursor to η3-propargyl/allenyl intermediate acs.org | Steric bulk could enhance regioselectivity towards allenic or propargylic products. nih.gov |

| Cycloaddition | Mo(CO)₆ | Terminal alkynes | Reactant/Ligand | Increased electron density may enhance catalyst activity for [2+2+2] cycloadditions. rsc.org |

| Cross-Coupling | Pd(PPh₃)₄ | 1-(2-(allyloxy)phenyl)-2-yn-1-ols | Reactant | Could influence the rate and selectivity of intramolecular cyclization/coupling cascades. nih.gov |

Biological Relevance and Biochemical Investigations Non Clinical Focus

Receptor Binding Assays and Ligand Interaction Studies (Non-Human Specific)

There is currently a lack of specific data from receptor binding assays or ligand interaction studies for 3-(3,5-dimethylphenyl)prop-2-yn-1-ol in non-human systems. Research on analogous aromatic compounds suggests potential interactions with various receptor types, but dedicated studies on this molecule have not been reported.

Studies on Interactions with Biomolecules (e.g., Proteins, DNA, Lipids)

Detailed investigations into the direct interactions of this compound with specific biomolecules like proteins, DNA, or lipids are not extensively documented in peer-reviewed literature. The reactivity of the propargyl group suggests potential for covalent modification of biomolecules under certain conditions, a characteristic often explored in chemical biology. nih.gov

Exploration of Cellular Uptake Mechanisms in Model Cell Systems (Excluding Efficacy/Toxicity)

Specific studies detailing the mechanisms of cellular uptake for this compound in model cell systems are not currently available. The physicochemical properties of the molecule, such as its lipophilicity conferred by the dimethylphenyl group, would theoretically influence its ability to cross cell membranes, but experimental verification is needed.

Design of Molecular Probes for Biological Systems Based on this compound Scaffold

The this compound scaffold holds potential for the design of molecular probes. The terminal alkyne group is a valuable "handle" for bioorthogonal chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the attachment of reporter molecules like fluorophores or biotin (B1667282) to the parent scaffold. While the Nicholas reaction provides a method for installing propargyl groups into molecules, including those that are base-sensitive, specific applications using the this compound backbone for probe development have not been explicitly described. nih.gov

Structure-Activity Relationship (SAR) Studies in Non-Clinical Biochemical Contexts (Excluding Clinical Outcomes)

Comprehensive Structure-Activity Relationship (SAR) studies focusing on this compound within a non-clinical biochemical context are limited. However, broader SAR studies on related classes of compounds can offer some insights. For instance, in studies of urease inhibitors, the nature and position of substituents on the aromatic ring of chalcone (B49325) derivatives, which share some structural similarities, have been shown to significantly influence their inhibitory activity. semanticscholar.orgmdpi.com Similarly, research on acetylcholinesterase inhibitors has demonstrated that modifications to different regions of a molecule can impact its potency. nih.govmdpi.com These general principles highlight the importance of the substitution pattern on the phenyl ring for biological activity, suggesting that the 3,5-dimethyl substitution in the target compound is likely a key determinant of its biochemical interactions, should any be discovered.

Future Research Directions and Unexplored Avenues for 3 3,5 Dimethylphenyl Prop 2 Yn 1 Ol

Integration into Automated Synthesis Platforms

The advancement of automated synthesis platforms presents a significant opportunity for accelerating the exploration of the chemical space around 3-(3,5-dimethylphenyl)prop-2-yn-1-ol. The synthesis of propargylic alcohols is often achieved through the addition of terminal alkynes to aldehydes, a reaction class that is amenable to high-throughput experimentation and automation. organic-chemistry.orgnih.gov

Future research should focus on developing robust, standardized protocols for the synthesis of this compound and its derivatives on automated platforms. This would involve:

Reaction Optimization: Systematically screening catalysts, solvents, and reaction conditions to maximize yield and purity for its synthesis from 3,5-dimethylbenzaldehyde (B1265933) and a suitable acetylene (B1199291) source.

Library Generation: Utilizing the optimized protocol to generate a diverse library of analogues by varying the aryl substitution, the alkyne terminus, and the alcohol functionality.

Downstream Functionalization: Integrating subsequent reaction modules to perform key transformations on the propargyl alcohol core, such as etherification, esterification, or participation in coupling reactions, all within a continuous, automated workflow.

The data generated from these high-throughput experiments would not only provide rapid access to novel compounds for screening but also feed into machine learning models to refine predictive synthesis and guide further exploration.

Exploration of Photochemical and Electrochemical Transformations

Photochemistry and electrochemistry offer green, efficient, and often unique pathways for chemical transformations, moving away from harsh, reagent-intensive classical methods. nih.gov For aryl-substituted propargylic alcohols, these techniques can unlock novel reactivity patterns.

Electrochemical Transformations: Electrochemical oxidation of propargyl alcohols has been shown to yield unique products like dioxo-orthoesters, an unexplored class of compounds. rsc.org Subjecting this compound to similar electrochemical conditions could provide access to novel molecular architectures. Research in this area would involve exploring how the dimethylphenyl substitution influences the reaction outcome compared to other aryl-substituted analogues. nih.govrsc.org Furthermore, electrochemical methods can facilitate oxidations that are challenging with traditional thermal protocols, especially for electron-deficient substrates. nih.gov

Photochemical Transformations: Visible-light-mediated photoredox catalysis is a powerful tool for generating aryl radicals and promoting novel bond formations under mild conditions. rsc.org The aryl group of this compound could participate in photochemically-induced cyclization reactions or intermolecular couplings. For instance, the Meyer-Schuster rearrangement, a classic transformation of propargylic alcohols into α,β-unsaturated carbonyl compounds, can be influenced by photochemical methods. researchgate.net Investigating the photochemical behavior of this specific compound could lead to the selective synthesis of complex molecules, such as functionalized indenes or other carbocycles.

A summary of potential electrochemical transformations based on known reactions of similar substrates is presented below.

| Transformation Type | Reagents/Conditions | Potential Product from this compound | Reference |

| Oxidative Dimerization | Electrochemical oxidation | Dioxo-orthoester derivative | rsc.org |

| Oxidation to Ynone | Electrochemical oxidation in a divided cell | 1-(3,5-Dimethylphenyl)prop-2-yn-1-one | nih.gov |

| Halogenative Rearrangement | Electrophilic halogen source (e.g., NIS, NBS) | α-Haloenone or β-haloenone derivatives | nih.govescholarship.org |

Development of Sustainable and Biocatalytic Routes to Analogues

The increasing demand for environmentally benign chemical processes necessitates the development of sustainable and biocatalytic synthetic routes. Propargylic alcohols are key building blocks in the synthesis of pharmaceuticals and agrochemicals, where optical purity is often crucial. nih.govresearchgate.net

Biocatalysis offers a powerful approach to producing enantiomerically pure propargylic alcohols. Research has demonstrated the use of enzyme cascades, involving a peroxygenase and a stereoselective alcohol dehydrogenase, to convert racemic propargylic alcohols into single enantiomers with high yield and enantiomeric excess. nih.govresearchgate.net Applying this biocatalytic platform to this compound could provide efficient access to its (R)- and (S)-enantiomers.

Future research avenues include:

Enzyme Screening and Engineering: Identifying or engineering enzymes (peroxygenases, alcohol dehydrogenases, or transaminases) that exhibit high activity and selectivity for the 3,5-dimethylphenyl substrate.

One-Pot Cascades: Developing one-pot, multi-enzyme cascade reactions to synthesize chiral propargylic amines and other functionalized analogues directly from the racemic alcohol. nih.gov

Advanced Material Engineering Utilizing Functionalized Polymers Derived from this compound

The propargyl group is a highly versatile functional handle for polymer chemistry. Polymers containing propargyl moieties can undergo post-polymerization modifications, such as thermal cross-linking or click chemistry, to create advanced materials with tailored properties.

A notable example is the development of propargyl ether-functionalized poly(m-phenylene), which, after thermal curing, transforms into a cross-linked network with high thermal stability, a high glass transition temperature (Tg), and excellent mechanical properties, making it suitable for applications in the microelectronics industry. rsc.org

Future research should explore the synthesis of monomers derived from this compound, such as its propargyl ether. Polymerization of such a monomer could lead to new materials where the 3,5-dimethylphenyl group imparts specific properties:

Enhanced Solubility: The dimethyl substitution pattern may improve the solubility of the resulting polymer in common organic solvents, facilitating processing and film formation.

Modified Thermal and Mechanical Properties: The steric bulk of the dimethylphenyl group could influence polymer chain packing, affecting properties like Tg, modulus, and the coefficient of thermal expansion. rsc.org

Functionalization: The polymer backbone could be further functionalized through reactions targeting the aromatic ring or the cross-linked network, opening avenues for creating materials for sensors, conductive polymers, or specialized coatings. nih.gov

Deeper Understanding of Structure-Property Relationships through Machine Learning Approaches